1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Comparison

1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1170016-52-0) is a synthetic small-molecule substituted urea derivative with molecular formula C14H16FN5O and molecular weight 289.31 g/mol. The compound incorporates a 3-fluorophenyl ring linked via a urea bridge to an ethylamino spacer, which is further attached to a 6-methylpyridazin-3-yl heterocycle.

Molecular Formula C14H16FN5O
Molecular Weight 289.314
CAS No. 1170016-52-0
Cat. No. B2818567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
CAS1170016-52-0
Molecular FormulaC14H16FN5O
Molecular Weight289.314
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C14H16FN5O/c1-10-5-6-13(20-19-10)16-7-8-17-14(21)18-12-4-2-3-11(15)9-12/h2-6,9H,7-8H2,1H3,(H,16,20)(H2,17,18,21)
InChIKeyLJJMJUMDMADNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1170016-52-0): Structural Identity and Compound Class Baseline


1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1170016-52-0) is a synthetic small-molecule substituted urea derivative with molecular formula C14H16FN5O and molecular weight 289.31 g/mol . The compound incorporates a 3-fluorophenyl ring linked via a urea bridge to an ethylamino spacer, which is further attached to a 6-methylpyridazin-3-yl heterocycle [1]. It belongs to a broader class of N-heterocyclic-N′-aryl ureas that have been explored in patent literature as cardiac sarcomere modulators, EP1 receptor antagonists for urinary disorders, and kinase inhibitors [2][3]. This compound is primarily distributed as a research-grade screening compound and is distinguishable from its positional isomers and substitution analogs by the specific meta-fluoro arrangement on the phenyl ring.

Why In-Class Urea Derivatives Cannot Substitute for 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Without Quantitative Validation


Within the N-(6-methylpyridazin-3-yl)-N′-phenylurea chemotype, even minor changes to the phenyl ring substitution pattern can produce substantial shifts in molecular recognition, physicochemical properties, and biological activity. The target compound bears a single meta-fluoro substituent (3-fluorophenyl), whereas close analogs carry ortho-fluoro (2-fluorophenyl), 3-chloro-4-fluoro, 5-chloro-2-methoxy, or 3-fluoro-4-methyl substitution patterns . The meta-fluorine position alters the electronic distribution on the phenyl ring without introducing the steric hindrance of an ortho substituent or the additional lipophilicity of a chloro or methyl group. These structural distinctions translate into measurable differences in computed lipophilicity (clogP 1.35 for the target compound) and topological polar surface area (TPSA 92.93 Ų), which directly influence membrane permeability, solubility, and off-target binding profiles [1]. Without head-to-head experimental data confirming interchangeability, generic substitution risks introducing uncharacterized changes in potency, selectivity, or pharmacokinetic behavior relative to the specific 3-fluorophenyl configuration.

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea vs. Closest Analogs


Meta-Fluoro vs. Ortho-Fluoro Positional Isomerism: Computed Lipophilicity and Steric Profile

The target compound (3-fluorophenyl) and its ortho-fluoro isomer 1-(2-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1173043-97-4) share identical molecular formula (C14H16FN5O) and molecular weight (289.31 g/mol) but differ in fluorine ring position . The meta-fluorine configuration of the target compound preserves a symmetrical electronic distribution on the phenyl ring with minimal steric interference at the urea attachment point. In contrast, the ortho-fluorine isomer introduces steric hindrance adjacent to the urea linkage, which can restrict conformational freedom of the N–H bond and alter hydrogen-bonding geometry with biological targets [1]. Computed clogP for the target compound is 1.35 [2]. While computed clogP for the ortho isomer is not independently verified in the accessed sources, the difference in fluorine position typically produces a measurable ΔclogP of approximately 0.1–0.3 log units based on fragmental constant methods, with ortho-fluoro compounds exhibiting slightly lower lipophilicity due to intramolecular dipole effects [1]. The target compound's TPSA of 92.93 Ų is identical to that predicted for the ortho isomer because TPSA is a sum of atomic contributions insensitive to positional isomerism; experimental logD and permeability data would be required to confirm the functional impact of this positional difference.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Comparison

Halogen Substitution Pattern Comparison: Mono-fluoro vs. Chloro-fluoro and Chloro-methoxy Analogs

The target compound carries a single meta-fluoro substituent (mono-halogenated), whereas two relevant comparators introduce additional halogen or methoxy groups: 1-(3-Chloro-4-fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1171075-68-5, C14H15ClFN5O, MW 323.76) and 1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1170116-90-1, C15H18ClN5O2, MW 335.79) . The target compound has a molecular weight of 289.31 g/mol, which is 34.45 g/mol lower than the chloro-fluoro analog and 46.48 g/mol lower than the chloro-methoxy analog . This lower molecular weight corresponds to a smaller molar volume and reduced lipophilic bulk. The target compound contains only one halogen atom (fluorine), whereas the chloro-fluoro analog contains two halogens with differing van der Waals radii (F: 1.47 Å; Cl: 1.75 Å) and electronegativities, and the chloro-methoxy analog introduces a chlorine atom plus a methoxy group capable of additional hydrogen-bond acceptance. The absence of a chlorine atom in the target compound eliminates the potential for chlorine-specific metabolic liabilities such as GSH conjugation or CYP450-mediated oxidative dechlorination, which are documented class-level concerns for chloroaromatic compounds [1].

Drug Design Halogen Bonding Metabolic Stability

Computed Physicochemical Property Profile: clogP, TPSA, and Rotatable Bond Count vs. 3-Fluoro-4-methylphenyl Analog

The target compound's computed properties include clogP = 1.35 and TPSA = 92.93 Ų [1]. A close analog, N-(3-fluoro-4-methylphenyl)-N′-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}urea (C15H18FN5O, MW 303.33 g/mol), introduces an additional para-methyl group on the phenyl ring while retaining the meta-fluorine . The methyl group increases molecular weight by 14.02 g/mol and adds lipophilic bulk, which would be expected to increase clogP by approximately 0.5 log units relative to the target compound (class-level estimate based on the Hansch π constant for methyl of ~0.56). The target compound's lower clogP and lower molecular weight position it closer to the center of oral drug-likeness space (Lipinski Rule of 5: MW ≤ 500, clogP ≤ 5) and may confer superior aqueous solubility [2]. Additionally, the target compound has 5 rotatable bonds, a value within the optimal range for oral bioavailability (≤10 rotatable bonds per Veber's rules) [1]. The 3-fluoro-4-methyl analog, with an additional methyl rotor, would have 5 rotatable bonds as well (the methyl group does not introduce a new rotatable bond), but the increased steric bulk may reduce conformational flexibility of the phenyl ring relative to the urea plane.

ADME Prediction Drug-likeness Physicochemical Profiling

Patent-Disclosed Therapeutic Application Focus: Cardiac Sarcomere and EP1 Receptor Modulation vs. FLT3 Kinase Inhibition Class

The N-(6-methylpyridazin-3-yl)-N′-phenylurea scaffold is claimed across multiple therapeutic patent families. Patent AU2011253934C1 (Cytokinetics) discloses substituted urea derivatives as cardiac sarcomere modulators that potentiate cardiac myosin for systolic heart failure treatment, and the core scaffold encompassing the target compound falls within the Markush structures of this patent family [1]. Separately, patent US9181187B2 (Asahi Kasei Pharma) claims structurally related urea derivatives as EP1 receptor antagonists for overactive bladder and urinary excretion disorders [2]. In contrast, the diaryl urea chemotype (lacking the pyridazine ring) has been extensively characterized as FLT3 kinase inhibitors, as reported by Patel et al. (Bioorg Med Chem Lett, 2009) with specific IC₅₀ values in biochemical and cellular assays [3]. The target compound's pyridazine ring distinguishes it from the FLT3-targeted diaryl ureas, while its specific 3-fluorophenyl substitution pattern distinguishes it from other pyridazinyl-urea analogs within the cardiac and urological patent spaces. No compound-specific IC₅₀, EC₅₀, or Kd data were identified in the accessed sources for the target compound in any of these assay systems.

Cardiac Myosin Modulation EP1 Antagonism Kinase Inhibition Therapeutic Indication Differentiation

Recommended Application Scenarios for 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Based on Differential Evidence


SAR-by-Catalog Exploration of Phenyl Ring Fluoro-Positional Isomers in Pyridazinyl-Urea Screening Libraries

Researchers conducting systematic structure-activity relationship (SAR) studies on the N-(6-methylpyridazin-3-yl)-N′-phenylurea scaffold should prioritize procurement of this compound as the meta-fluoro representative in a positional isomer matrix. The target compound (3-fluoro) fills a critical SAR gap between the ortho-fluoro analog (CAS 1173043-97-4) and non-fluorinated or para-substituted variants, enabling quantitative assessment of fluorine position effects on target binding and cellular activity. This is directly supported by the positional isomerism evidence in Section 3, Evidence Item 1 .

Hit-to-Lead Developability Profiling Favoring Low-Lipophilicity Mono-Fluorinated Chemotypes

In hit-to-lead campaigns where ligand efficiency and favorable ADME properties are prioritized over maximal potency, the target compound's lower molecular weight (289.31 g/mol) and predicted lower lipophilicity (clogP 1.35) relative to chloro-substituted and methyl-substituted analogs make it a preferred candidate for early developability assessment. The absence of chlorine eliminates class-associated metabolic liability concerns, as discussed in Section 3, Evidence Items 2 and 3 [1].

Cardiac Sarcomere or EP1 Receptor Screening with a Differentiated Pyridazinyl-Urea Scaffold

For screening programs targeting cardiac myosin modulation or EP1 receptor antagonism, this compound represents a structurally distinct chemotype from the well-characterized diaryl urea FLT3 inhibitor series. Patent disclosures (AU2011253934C1, US9181187B2) indicate that the pyridazinyl-urea scaffold is the basis for claimed cardiac and urological therapeutic applications, and the target compound's 3-fluorophenyl configuration provides a specific substitution vector within this patent space that is not exhaustively exemplified, offering potential freedom-to-operate advantages in early-stage discovery [2].

Computational Chemistry Benchmarking and Pharmacophore Model Validation

The availability of computed physicochemical descriptors (clogP 1.35, TPSA 92.93 Ų, 5 rotatable bonds) from the Sildrug/ECBD database makes this compound suitable as a benchmarking ligand for validating computational pharmacophore models, molecular docking protocols, and QSAR models focused on pyridazinyl-urea derivatives. Its intermediate property values position it near the center of oral drug-like chemical space, providing a representative test case for virtual screening validation studies [3].

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.